molecular formula C14H30O3Si B14140696 Triethoxy(oct-7-enyl)silane CAS No. 52217-55-7

Triethoxy(oct-7-enyl)silane

Cat. No.: B14140696
CAS No.: 52217-55-7
M. Wt: 274.47 g/mol
InChI Key: KOBNDEKIQALPPB-UHFFFAOYSA-N
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Description

Triethoxy(oct-7-enyl)silane: is an organosilicon compound with the molecular formula C14H30O3Si and a molecular weight of 274.48 g/mol . This compound is characterized by the presence of a silane group bonded to an oct-7-enyl chain and three ethoxy groups. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethoxy(oct-7-enyl)silane can be synthesized through the hydrosilylation of 1-octene with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silane group to the double bond of the 1-octene .

Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrosilylation reactions but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Triethoxy(oct-7-enyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Triethoxy(oct-7-enyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.

    Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.

    Industry: Utilized in the production of hydrophobic coatings, sealants, and adhesives

Mechanism of Action

The mechanism of action of triethoxy(oct-7-enyl)silane involves the hydrolysis of the ethoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with various substrates, enhancing adhesion and modifying surface properties . The oct-7-enyl chain provides hydrophobic characteristics, making it useful in applications requiring water repellency .

Properties

IUPAC Name

triethoxy(oct-7-enyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O3Si/c1-5-9-10-11-12-13-14-18(15-6-2,16-7-3)17-8-4/h5H,1,6-14H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBNDEKIQALPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCC=C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309661
Record name Triethoxy-7-octen-1-ylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52217-55-7
Record name Triethoxy-7-octen-1-ylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52217-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethoxy-7-octen-1-ylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silane, triethoxy-7-octenyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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